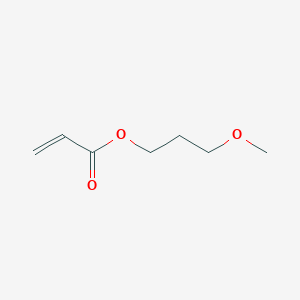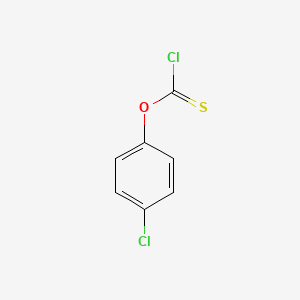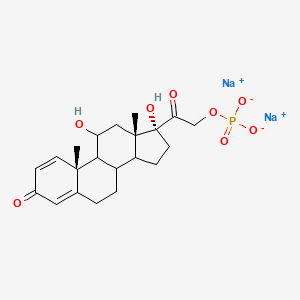
プレドニゾロンナトリウムリン酸塩
概要
説明
- それは白色または淡黄色の結晶性粉末であり、注射剤、口腔崩壊錠、局所クリームなどの製薬製剤によく使用されます .
- プレドニゾロンリン酸ナトリウムは、抗炎症作用、免疫抑制作用、抗腫瘍作用、血管収縮作用を示します。
プレドニゾロンリン酸ナトリウム: (CAS NO. 125-02-0) は、コルチゾールの合成アナログであるグルココルチコイドのクラスに属します。
科学的研究の応用
Medicine: Prednisolone Sodium Phosphate is widely used in medicine for its anti-inflammatory properties. It treats conditions like allergies, autoimmune diseases, and certain cancers.
Chemistry: Researchers study its chemical properties and reactivity.
Biology: It plays a role in cell signaling pathways and immune responses.
Industry: Used in pharmaceutical formulations.
作用機序
標的: プレドニゾロンリン酸ナトリウムは、細胞内のグルココルチコイド受容体に結合します。
効果: それは遺伝子発現を調節し、炎症を抑制し、免疫応答を調節します。
経路: この化合物は、サイトカイン、プロスタグランジン、免疫細胞機能に関連する経路に影響を与えます。
類似化合物の比較
ユニークさ: プレドニゾロンリン酸ナトリウムは、21位炭素におけるリン酸化により際立っています。
類似化合物: プレドニゾロン、デキサメタゾン、ヒドロコルチゾンなどの他のグルココルチコイド。
生化学分析
Biochemical Properties
Prednisolone sodium phosphate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to glucocorticoid receptors in the cytoplasm, forming a complex that translocates to the nucleus to modulate gene expression . This interaction inhibits the activity of phospholipase A2, reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . Additionally, prednisolone sodium phosphate affects the synthesis of interleukins and other cytokines, further dampening the inflammatory response .
Cellular Effects
Prednisolone sodium phosphate exerts profound effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . In immune cells, it suppresses the migration of leukocytes to sites of inflammation and reduces the activity of macrophages and monocytes . This compound also affects the metabolism of carbohydrates, proteins, and lipids, promoting gluconeogenesis and inhibiting glucose uptake in peripheral tissues .
Molecular Mechanism
The molecular mechanism of prednisolone sodium phosphate involves binding to glucocorticoid receptors, which then translocate to the nucleus and interact with glucocorticoid response elements on DNA . This interaction leads to the transcriptional activation or repression of target genes involved in inflammatory and immune responses . Prednisolone sodium phosphate also inhibits the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation . Additionally, it modulates the expression of genes encoding for anti-inflammatory proteins and enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of prednisolone sodium phosphate change over time. The compound is relatively stable, but its activity can diminish due to degradation . Long-term exposure to prednisolone sodium phosphate can lead to alterations in cellular function, including changes in gene expression and metabolic activity . In vitro studies have shown that prolonged treatment with this compound can result in decreased cell proliferation and increased apoptosis in certain cell types .
Dosage Effects in Animal Models
The effects of prednisolone sodium phosphate vary with different dosages in animal models. At low doses, it effectively reduces inflammation and suppresses immune responses without significant adverse effects . At higher doses, prednisolone sodium phosphate can cause toxic effects, including immunosuppression, increased susceptibility to infections, and metabolic disturbances . Threshold effects have been observed, where the therapeutic benefits plateau and adverse effects become more pronounced with increasing dosage .
Metabolic Pathways
Prednisolone sodium phosphate undergoes ester hydrolysis to prednisolone, which is then metabolized through various pathways . The primary metabolic pathways involve reduction, oxidation, and conjugation reactions . Prednisolone is predominantly eliminated in the urine as sulfate and glucuronide conjugates . Enzymes such as cytochrome P450s play a crucial role in the metabolism of prednisolone sodium phosphate .
Transport and Distribution
Prednisolone sodium phosphate is transported and distributed within cells and tissues through various mechanisms . It is highly protein-bound in plasma, primarily to albumin and corticosteroid-binding globulin . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets . Transporters and binding proteins facilitate its movement within the body, affecting its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of prednisolone sodium phosphate is primarily in the cytoplasm and nucleus . Upon binding to glucocorticoid receptors, the complex translocates to the nucleus, where it exerts its effects on gene expression . The activity and function of prednisolone sodium phosphate are influenced by its localization, with nuclear translocation being essential for its anti-inflammatory and immunosuppressive actions .
準備方法
合成経路: プレドニゾロンリン酸ナトリウムは、天然コルチコステロイドであるプレドニゾロンから合成されます。
反応条件: 特定の合成経路には、プレドニゾロンの21位炭素におけるリン酸化が含まれます。
工業生産: 工業規模の生産方法は、通常、リン酸誘導体を用いたプレドニゾロンの化学修飾を伴います。
化学反応の分析
反応: プレドニゾロンリン酸ナトリウムは、酸化、還元、置換などのさまざまな反応を起こします。
一般的な試薬と条件: リン酸化反応には、オキシ塩化リンや無水リン酸などのリン酸誘導体がよく使用されます。
主要な生成物: 主な生成物は、21位炭素にリン酸基が結合したプレドニゾロンです。
科学研究の応用
医学: プレドニゾロンリン酸ナトリウムは、その抗炎症作用により医学で広く使用されています。アレルギー、自己免疫疾患、特定のがんなどの症状を治療します。
化学: 研究者は、その化学的特性と反応性を研究しています。
生物学: それは細胞シグナル伝達経路と免疫応答において役割を果たします。
産業: 製薬製剤に使用されています。
類似化合物との比較
Uniqueness: Prednisolone Sodium Phosphate stands out due to its phosphorylation at the 21st carbon position.
Similar Compounds: Other glucocorticoids like prednisolone, dexamethasone, and hydrocortisone.
特性
| The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation. Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days. Glucocorticoids inhibit neutrophil apoptosis and demargination; they inhibit phospholipase A2, which decreases the formation of arachidonic acid derivatives; they inhibit NF-Kappa B and other inflammatory transcription factors; they promote anti-inflammatory genes like interleukin-10. Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive. High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels. | |
CAS番号 |
125-02-0 |
分子式 |
C21H29NaO8P |
分子量 |
463.4 g/mol |
IUPAC名 |
disodium;[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] phosphate |
InChI |
InChI=1S/C21H29O8P.Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;/h5,7,9,14-16,18,23,25H,3-4,6,8,10-11H2,1-2H3,(H2,26,27,28);/t14-,15-,16-,18+,19-,20-,21-;/m0./s1 |
InChIキー |
FZSZNUSQBKSTHL-WDCKKOMHSA-N |
SMILES |
CC12CC(C3C(C1CCC2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=CC34C)O.[Na+].[Na+] |
異性体SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COP(=O)(O)O)O)CCC4=CC(=O)C=C[C@]34C)O.[Na] |
正規SMILES |
CC12CC(C3C(C1CCC2(C(=O)COP(=O)(O)O)O)CCC4=CC(=O)C=CC34C)O.[Na] |
外観 |
Solid powder |
| 125-02-0 | |
ピクトグラム |
Irritant; Health Hazard |
関連するCAS |
2681-16-5 |
同義語 |
Pediapred prednisolone 21-phosphate sodium prednisolone phosphate prednisolone phosphate sodium prednisolone phosphate, monosodium salt, (11beta)-isomer prednisolone phosphate, sodium salt, (11beta)-isomer prednisolone sodium phosphate Predsol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Prednisolone sodium phosphate, a prodrug, is rapidly hydrolyzed in the body to prednisolone. [] Prednisolone acts by binding to intracellular glucocorticoid receptors. This complex then translocates to the nucleus, modulating the transcription of various genes involved in inflammation. [, ]
A: Prednisolone binding to glucocorticoid receptors leads to the inhibition of pro-inflammatory mediators, including prostaglandins, leukotrienes, and cytokines. [] It also suppresses the function of inflammatory cells, like lymphocytes and macrophages, further reducing inflammation. [, ]
A: The molecular formula is C21H27Na2O8P, and the molecular weight is 484.39. []
A: Key spectroscopic data include a UV absorbance maximum (λmax) at 248 nm in ethanol with a specific absorbance of 306.7. [] Infrared (IR) spectra are comparable to established reference standards. [, ]
A: Hydrolysis of the phosphate ester group is the primary degradation pathway for prednisolone sodium phosphate. []
A: Studies have shown that the inclusion of excipients like propylene glycol and glycerin can enhance the stability of prednisolone sodium phosphate in solution formulations. [] Specific formulations have been developed for various applications, including oral solutions, [, ] injectable solutions, [] and ocular drops. []
A: Ethanol, when incorporated into niosomes containing prednisolone, can enhance drug loading and improve the elasticity of the vesicles, potentially leading to enhanced ocular bioavailability. []
A: Conflicting results exist regarding the bioavailability of prednisolone acetate versus prednisolone sodium phosphate. While some studies suggest superior bioavailability for prednisolone acetate, others indicate comparable bioavailability for both forms. [, , ]
A: Studies in dogs suggest that absorption from a prednisolone slurry is superior to tablets or solutions. Reduced absorption from solutions is attributed to the poor membrane permeability of the ionized drug. []
A: Research indicates that presoaking hydrophilic contact lenses in prednisolone sodium phosphate solution can increase drug concentration in the aqueous humor and cornea compared to topical administration alone. [] Furthermore, novel drug delivery systems like niosomes, particularly those incorporating ethanol (ethoniosomes), show promise in enhancing ocular drug delivery and bioavailability. []
A: Percutaneous iontophoresis has been investigated as a method to deliver prednisolone sodium phosphate through human skin and nails. This method achieved therapeutic drug levels, highlighting its potential for treating dermatological and nail conditions. []
A: Studies comparing beclomethasone dipropionate enemas to prednisolone sodium phosphate enemas in patients with distal ulcerative colitis show comparable efficacy in controlling inflammation. [, ]
A: Research suggests that intraoperative administration of prednisolone sodium phosphate solution during LASIK surgery can significantly reduce the incidence and severity of DLK. []
A: Studies have explored the use of mucoadhesive buccal films containing prednisolone sodium phosphate for treating RAU. Results indicate these films can promote ulcer healing and reduce pain. []
A: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying prednisolone sodium phosphate and its degradation products. Various HPLC methods have been developed and validated to ensure accuracy, precision, and specificity. [, , ]
A: Future research can focus on: * Developing targeted drug delivery systems to enhance efficacy and minimize systemic side effects. [, ] * Investigating the long-term effects of prednisolone sodium phosphate on different organ systems. [] * Further exploring its potential in treating various inflammatory and autoimmune conditions. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


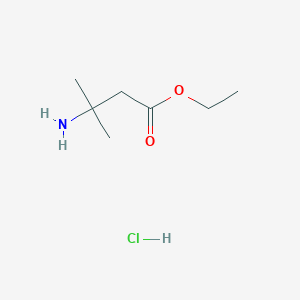
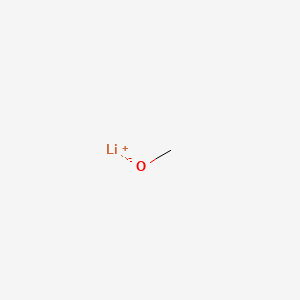
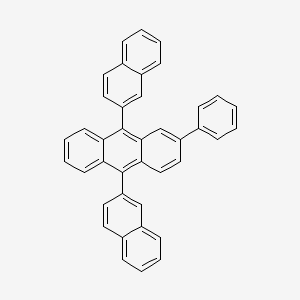

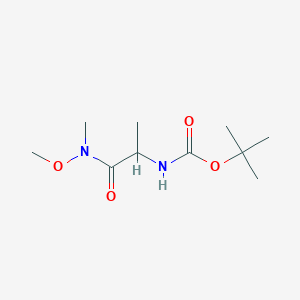
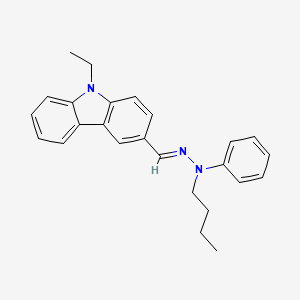
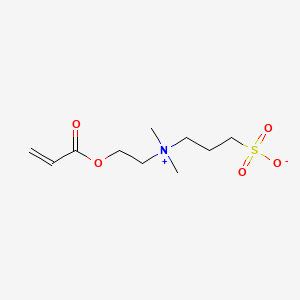
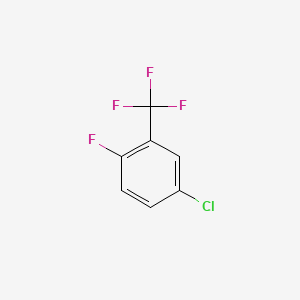
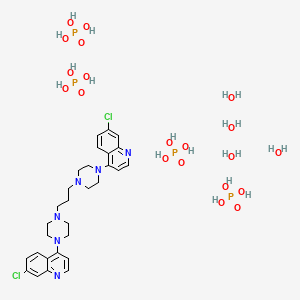
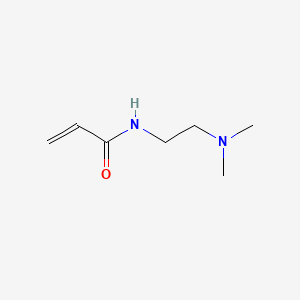
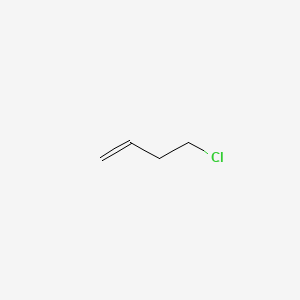
![2-(5-Bromo-2-thienyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine](/img/structure/B1662095.png)
